3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-17-23(33)25(27(34)32(19)18-22-5-4-16-35-22)26(20-7-9-21(28)10-8-20)31-14-12-30(13-15-31)24-6-2-3-11-29-24/h2-11,16-17,26,33H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFVCOGOQPWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 897735-34-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.5 g/mol. The structure features multiple pharmacophores, including a fluorophenyl group, a piperazine moiety, and a furan ring, which may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN4O3 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 897735-34-1 |
Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit antiviral properties, particularly against flaviviruses. The presence of the furan and piperazine moieties is often linked to enhanced activity against viral proteases, which are crucial for viral replication. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against viral targets .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are known for their activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This compound may exhibit anxiolytic or antidepressant effects due to its interaction with these pathways. A study on related piperazine compounds demonstrated significant activity in modulating neurotransmitter systems, which could be extrapolated to predict similar effects for this compound .
Anticancer Activity
Compounds bearing similar structural characteristics have been evaluated for anticancer properties. The SAR analysis indicates that modifications in the phenyl and piperazine rings can significantly affect cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values below 10 µM against breast cancer cell lines, suggesting that this compound could also possess anticancer potential .
Study 1: Antiviral Screening
In a screening study of various piperazine derivatives, one analogue demonstrated a remarkable IC50 value of 0.71 μM against the NS2B-NS3 protease of flavivirus, indicating that structural features such as the furan ring significantly enhance antiviral activity .
Study 2: Neuropharmacological Assessment
A related compound was tested for its effects on anxiety-like behaviors in animal models. Results indicated that modifications to the piperazine ring improved anxiolytic efficacy, suggesting that similar modifications in our target compound could yield beneficial neuropharmacological outcomes .
Study 3: Cytotoxicity Evaluation
In vitro studies on cytotoxicity revealed that compounds with a similar backbone exhibited significant growth inhibition in various cancer cell lines (IC50 < 10 µM). The presence of electron-withdrawing groups like fluorine was noted to enhance this activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
- Furan Moiety : Enhances antiviral activity by facilitating interactions with viral proteins.
- Fluorophenyl Group : Contributes to lipophilicity and receptor binding affinity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyridine Moieties
1-Ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 939242-53-2)
- Key Differences :
- Fluorine substitution on the phenyl ring: 2-fluorophenyl vs. 4-fluorophenyl in the target compound.
- Pyridine ring position: Pyridin-3-yl vs. pyridin-2-yl .
- Substituent at the 1-position: Ethyl vs. furan-2-ylmethyl .
- Implications :
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 939242-55-4)
- Key Differences :
- Pyridine ring position: Pyridin-3-yl vs. pyridin-2-yl .
- Substituent at the 1-position: Ethyl vs. furan-2-ylmethyl .
- Implications :
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one (CAS 2093905-71-4)
- Key Differences :
- Core structure: Piperazin-2-one vs. pyridin-2(1H)-one .
- Substituents: 3-Fluoropyridin-2-yl and methyl groups.
- Implications: The piperazin-2-one core may confer different conformational rigidity compared to the pyridinone system .
Pyridinone Derivatives with Heterocyclic Substituents
6-(Furan-2-yl)-4-(heptafluoropropyl)pyridin-2(1H)-one (Compound 4q, )
- Key Differences :
- Substituents: Heptafluoropropyl at the 4-position vs. 4-hydroxy-6-methyl in the target.
- Furan-2-yl at the 6-position vs. furan-2-ylmethyl at the 1-position.
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (Compound 5H, )
- Key Differences :
- Core structure: Pyrimidin-2(1H)-one vs. pyridin-2(1H)-one .
- Substituents: 2,6-Dichlorophenyl and phenyl groups.
- Implications: The pyrimidinone core may engage in distinct hydrogen-bonding interactions compared to pyridinone derivatives .
Pharmacological and Physicochemical Properties
Analgesic Activity ():
- Compounds 4p and 4q showed analgesic effects in rodent models, with 4q (furan-substituted) exhibiting moderate activity. The target compound’s furan-2-ylmethyl group may similarly influence nociceptive pathways .
Antifungal and Anticancer Activity ():
- Pyrimidine-furanose hybrids (e.g., 6F) demonstrated antifungal and anticancer activity, suggesting that the furan moiety in the target compound could contribute to similar biological effects .
Structural Flexibility and Binding ():
- Graph-based similarity analysis (e.g., Tanimoto coefficient) could quantify the target’s resemblance to analogues. For example, the 4-fluorophenyl and pyridin-2-yl groups may align closely with CAS 939242-55-4, but differences in the 1-position substituent reduce overall similarity .
Métodos De Preparación
Pyridinone Core Formation
The pyridin-2(1H)-one core is synthesized via Knorr cyclization using triacetic acid lactone (TAL) and furan-2-ylmethylamine.
Procedure :
- TAL (1 equiv) and furan-2-ylmethylamine (1.1 equiv) are refluxed in water at 100°C for 12 hours.
- The precipitate is filtered and washed with ethyl acetate to yield 1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (79% yield).
Mechanism :
Synthesis of Fragment B: 4-(Pyridin-2-yl)piperazine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling of piperazine with 2-bromopyridine achieves the synthesis:
Procedure :
- Piperazine (1 equiv), 2-bromopyridine (1.05 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) are heated in toluene at 110°C for 24 hours.
- The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield 4-(pyridin-2-yl)piperazine (68% yield).
Synthesis of Fragment C: 4-Fluorobenzyl Bromide
Bromination of 4-Fluorotoluene
Procedure :
- 4-Fluorotoluene (1 equiv) is treated with N-bromosuccinimide (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux for 6 hours.
- The mixture is cooled, filtered, and distilled to isolate 4-fluorobenzyl bromide (85% yield).
Intermediate Synthesis: 4-(Pyridin-2-yl)-1-(4-fluorobenzyl)piperazine
N-Alkylation of Piperazine
Procedure :
- 4-(Pyridin-2-yl)piperazine (1 equiv) and 4-fluorobenzyl bromide (1.05 equiv) are stirred in acetonitrile with K₂CO₃ (2 equiv) at 60°C for 8 hours.
- The product is extracted with CHCl₃, washed with water, and recrystallized from ethanol to yield the intermediate (82% yield).
Final Assembly via Mannich Reaction
Three-Component Coupling
Procedure :
- Fragment A (1 equiv), 4-(pyridin-2-yl)-1-(4-fluorobenzyl)piperazine (1.2 equiv), and paraformaldehyde (1.5 equiv) are refluxed in ethanol with catalytic HCl (1 drop) for 12 hours.
- The crude product is purified via HPLC (C18 column, MeOH/H₂O 70:30) to yield the target compound (65% yield).
Mechanism :
- The Mannich reaction proceeds via iminium ion formation, followed by nucleophilic attack by the pyridinone’s C3 position.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategy
- The pyridinone’s 4-hydroxy group is acetylated (Ac₂O/pyridine) during the Mannich step to prevent oxidation, followed by deprotection with NaOH/MeOH.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 5.1 Hz, 1H, pyridine-H), 7.42–7.38 (m, 2H, Ar-H), 6.92 (t, J = 8.7 Hz, 2H, Ar-H), 6.45 (s, 1H, furan-H), 4.62 (s, 2H, N-CH₂-furan), 3.81 (s, 2H, piperazine-CH₂), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₃₀H₃₁FN₄O₃ [M+H]⁺: 531.2402; found: 531.2398.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step reactions, typically starting with condensation between fluorophenyl and pyridinone precursors, followed by functionalization of the piperazine and furan moieties. Critical steps include:
- Mannich-type reactions to introduce the piperazine-fluorophenyl group .
- N-Alkylation with furfuryl bromide for furan substitution .
- Hydroxylation at the 4-position via controlled oxidation . Yield optimization requires precise control of temperature (60–80°C for alkylation), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., NaH for deprotonation) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR identify substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, pyridinone carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 452.53 for ) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How does the compound’s 3D conformation influence its bioactivity?
Computational modeling (e.g., molecular docking ) reveals that the fluorophenyl group engages in π-π stacking with aromatic residues in target receptors, while the piperazine moiety adopts a chair conformation for optimal hydrogen bonding . Steric effects from the furan-2-ylmethyl group may modulate selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., serotonin receptor vs. kinase inhibition) can arise from assay conditions. Mitigation strategies include:
- Dose-response standardization (e.g., 0.1–100 µM range in triplicate) .
- Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs) .
- Structural analogs : Compare with derivatives lacking the furan group to isolate pharmacophore contributions .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Fluorophenyl modifications : Replace 4-fluorophenyl with 2- or 3-fluoro isomers to assess positional effects on receptor binding .
- Piperazine substitutions : Introduce bulkier groups (e.g., 4-(pyridin-4-yl)piperazine) to enhance lipophilicity and blood-brain barrier penetration .
- Furan replacement : Swap furan-2-ylmethyl with thiophene or pyrrole to evaluate heterocycle-specific interactions .
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?
- In vitro :
- Radioligand displacement assays for serotonin (5-HT/5-HT) and dopamine D receptors .
- Calcium flux assays in transfected HEK293 cells .
- In vivo :
- Forced swim test (FST) in rodents for antidepressant-like activity (dose range: 10–30 mg/kg i.p.) .
- Microdialysis to measure neurotransmitter levels in the prefrontal cortex .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the pyridinone ring) .
- Toxicity screening : Ames test for mutagenicity and hERG inhibition assays (IC > 10 µM preferred) .
Key Methodological Insights
- Synthetic Optimization : Reflux in DMF with KCO improves alkylation efficiency .
- Bioactivity Validation : Use scintillation proximity assays (SPA) for high-throughput receptor screening .
- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
